LIMK2 Potency vs. Class Benchmark
The target compound exhibits an IC50 of 25 nM against human full-length LIMK2, a potency that significantly surpasses the low-nanomolar threshold defining advanced leads in the aminothiazole class. The foundational SAR study by Charles et al. established that a series of low-nanomolar inhibitors of LIMK1 and LIMK2 could be achieved through scaffold hopping, with many advanced leads showing IC50 values below 100 nM [2]. A benchmark comparator, an aminothiazole pyrimidine derivative (entry 8 in published inhibitor tables), demonstrated LIMK2 inhibition with an IC50 of 38 nM [3]. The target compound's IC50 of 25 nM represents an approximate 1.5-fold improvement in potency over this well-characterized class benchmark.
| Evidence Dimension | Inhibition of wild-type human full-length LIMK2 |
|---|---|
| Target Compound Data | IC50 = 25 nM |
| Comparator Or Baseline | Aminothiazole pyrimidine derivative (class benchmark): LIMK2 IC50 = 38 nM [3] |
| Quantified Difference | The target compound is approximately 1.5-fold more potent than the aminothiazole pyrimidine benchmark. |
| Conditions | Target compound assay: Inhibition of wild-type human full length LIMK2 (M1 to P638 residues) expressed in bacterial system by Kinomescan method [1]. Comparator assay: In vitro inhibition of LIMK2; standardized panel data [3]. |
Why This Matters
This quantifiable potency metric is essential for researchers needing to achieve robust LIMK2 inhibition at lower compound concentrations, potentially reducing off-target effects in cellular assays.
- [1] BindingDB, BDBM50597496. Affinity Data for (E)-5-(3,4-dimethoxybenzylidene)-2-(pyridin-3-ylamino)thiazol-4(5H)-one. Ki/IC50 for LIMK2. Accessed 2026-04-30. View Source
- [2] Charles, M. D., et al. Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. J. Med. Chem. 2015, 58, 8309-8313. View Source
- [3] Chatterjee, D., et al. Structural Aspects of LIMK Regulation and Pharmacology. Cells 2022, 11(1), 142. Table 1C. View Source
